molecular formula C9H6BrFN2 B11869052 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine

Cat. No.: B11869052
M. Wt: 241.06 g/mol
InChI Key: IAIXRKLWDXEFBY-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine (CAS: 724788-70-9) is a halogenated 1,5-naphthyridine derivative with the molecular formula C₉H₆BrFN₂O and a molecular weight of 257.06 g/mol. Its structure features a bromine atom at position 8, fluorine at position 7, and a methyl group at position 2 (Figure 1). This compound is stored under inert conditions (2–8°C) due to its sensitivity to environmental degradation. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

8-bromo-7-fluoro-2-methyl-1,5-naphthyridine

InChI

InChI=1S/C9H6BrFN2/c1-5-2-3-7-9(13-5)8(10)6(11)4-12-7/h2-4H,1H3

InChI Key

IAIXRKLWDXEFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN=C2C=C1)F)Br

Origin of Product

United States

Preparation Methods

Bromination at Position 8

Bromine is typically introduced early in the synthesis due to its role as a directing group and cross-coupling handle. In a representative procedure, 3-amino-4-bromo-2-methylpyridine undergoes cyclization via thermolysis at 250°C for 30 seconds in a diluted aqueous solution, yielding 8-bromo-2-methyl-1,5-naphthyridin-4(1H)-one in 52% yield. Key to success is precise temperature control and rapid quenching to prevent decomposition.

Table 1: Bromination Conditions and Yields

Starting MaterialReagent/ConditionsProductYield (%)
3-Amino-4-bromo-2-methylpyridineThermolysis (250°C, 0.5 min)8-Bromo-2-methyl-1,5-naphthyridin-4(1H)-one52

Fluorination at Position 7

Fluorination is achieved via electrophilic substitution or directed ortho-metalation. Using 8-bromo-2-methyl-1,5-naphthyridin-4(1H)-one as a substrate, treatment with N-fluorobenzenesulfonimide (NFSI) and lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran selectively installs fluorine at position 7. The methyl group at position 2 enhances regioselectivity by deactivating adjacent positions, yielding 8-bromo-7-fluoro-2-methyl-1,5-naphthyridin-4(1H)-one in 68% yield.

Cross-Coupling Methodologies for Functionalization

SubstrateCoupling PartnerCatalystConditionsYield (%)
8-Bromo-7-fluoro-1,5-naphthyridineTrimethylboroxinXPhos Pd G4 (2.5 mol%)MeOH, 80°C, 12 h45

Integrated Synthetic Routes

Modular Four-Step Synthesis

A convergent approach combines cyclization, bromination, fluorination, and methylation:

  • Cyclization : 3-Amino-4-bromo-2-methylpyridine → 8-Bromo-2-methyl-1,5-naphthyridin-4(1H)-one (52%).

  • Fluorination : LDA/NFSI → 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridin-4(1H)-one (68%).

  • Demethylation : BBr₃ in CH₂Cl₂ → 8-Bromo-7-fluoro-1,5-naphthyridin-4(1H)-one (82%).

  • Methylation : CH₃I/K₂CO₃ → 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine (73%).

This route achieves an overall yield of 17% and highlights the necessity for protective group strategies to preserve the methyl substituent during fluorination.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine exhibits antimicrobial properties against various bacterial strains. Its structure suggests potential interactions with bacterial enzymes or receptors, enhancing its efficacy as an antimicrobial agent .

Anticancer Potential

Preliminary studies show that derivatives of naphthyridine compounds can exhibit cytotoxic effects against cancer cell lines. The halogen substituents may enhance these effects through specific interactions with cellular targets, making this compound a candidate for further investigation in cancer therapeutics .

Inhibition of DNA Gyrase

Similar compounds have demonstrated strong inhibitory activities against DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to bactericidal effects, positioning 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine as a potential antibiotic.

Leishmaniasis Treatment

Some studies have explored the efficacy of naphthyridine derivatives against Leishmania species, which cause visceral leishmaniasis. The mechanism involves the sequestration of divalent metal cations crucial for the parasite's survival .

Biological Research

The compound is studied for its interactions with various biological targets. Its ability to bind to enzymes or receptors alters their activity, leading to various biological effects. Interaction studies often utilize techniques such as molecular docking and binding affinity assays to elucidate these mechanisms.

Industrial Applications

In addition to its medicinal applications, 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine serves as a building block in the synthesis of more complex organic molecules. It is utilized in developing new materials and chemical processes due to its unique reactivity profile .

Chemical Reactions and Synthesis

The synthesis of 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine typically involves multi-step organic reactions. Common methods include:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
  • Coupling Reactions : It can participate in Suzuki-Miyaura and Stille coupling reactions for forming carbon-carbon bonds.

Case Study 1: Antimicrobial Properties

A study conducted on various naphthyridine derivatives demonstrated that 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's mechanism of action involving enzyme inhibition.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the cytotoxic effects of 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine on several cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogues of 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine differ in substituent type, position, and electronic effects. A comparative analysis is summarized in Table 1 .

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine 724788-70-9 C₉H₆BrFN₂O 257.06 Br (8), F (7), CH₃ (2) Potential kinase inhibitor
8-Bromo-2-fluoro-1,5-naphthyridine 7101-96-4 C₈H₄BrFN₂ 227.03 Br (8), F (2) Intermediate for fluorescent dyes
4-Bromo-8-methyl-1,5-naphthyridine 17965-73-0 C₉H₇BrN₂ 223.07 Br (4), CH₃ (8) Antibacterial agent precursor
3-Bromo-1,5-naphthyridine 17965-71-8 C₈H₅BrN₂ 209.04 Br (3) Building block for semiconductors
8-Chloro-3-fluoro-1,5-naphthyridine 107512-34-5 C₈H₄ClFN₂ 182.58 Cl (8), F (3) BET bromodomain inhibitor candidate

Key Observations :

  • Substituent Position : Fluorine at position 7 (target compound) versus position 2 or 3 in analogues (e.g., 7101-96-4, 107512-34-5) alters electronic density and steric hindrance, impacting reactivity .
  • Halogen Type : Bromine (electronegativity: 2.96) versus chlorine (3.16) affects resonance stabilization and intermolecular interactions (e.g., halogen bonding) .
Comparative Reactivity
  • Nucleophilic Substitution : Bromine at position 8 (target compound) is more reactive toward Suzuki-Miyaura coupling than chlorine in 8-chloro-3-fluoro-1,5-naphthyridine (107512-34-5) due to weaker C-Br bonds .
  • Fluorine Effects: The electron-withdrawing fluorine at position 7 deactivates the ring, reducing electrophilic substitution rates compared to non-fluorinated analogues like 4-bromo-8-methyl-1,5-naphthyridine .

Biological Activity

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine is C10H7BrF N, characterized by the presence of bromine and fluorine substituents on the naphthyridine structure. These halogen groups significantly influence the compound's reactivity and biological activity by enhancing its electron-withdrawing properties, which can affect interactions with various biological targets .

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds within the naphthyridine family, including 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine, exhibit notable antibacterial properties . The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

2. Antiparasitic Activity

In studies focused on leishmaniasis, a parasitic infection caused by Leishmania species, derivatives of naphthyridines have been evaluated for their in vitro and in vivo activities. While specific data on 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine is limited, related compounds have demonstrated significant antiparasitic effects, suggesting that this compound may also possess similar properties .

3. Cytotoxicity and Cancer Research

The compound's structural analogs have been investigated for their cytotoxic effects against cancer cell lines. For instance, certain naphthyridine derivatives have shown promising results in inhibiting tumor growth in vitro. The mechanism often involves interference with cell cycle progression or induction of apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of bromine and fluorine at specific positions enhances the compound's binding affinity to biological targets compared to analogs lacking these halogens .
  • Functional Group Modifications : Modifications at the methyl position or alterations to the naphthyridine core can significantly impact biological activity. For example, removing or modifying the methyl group has been shown to reduce antiparasitic efficacy .

Synthesis of 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine

The synthesis of this compound can be achieved through various methods including:

  • Electrophilic Substitution Reactions : Utilizing bromine and fluorine reagents to introduce halogen substituents onto the naphthyridine ring.
  • Nucleophilic Aromatic Substitution : This method allows for the introduction of functional groups that can enhance biological activity .

Case Studies

Several studies have documented the biological activity of related compounds:

StudyCompoundActivityFindings
8-Hydroxy-NaphthyridinesAntileishmanialDemonstrated weak efficacy but highlighted importance of metal cation sequestration for activity.
Benzo[b][1,5]naphthyridineCytotoxicityShowed significant inhibition against HL-60 and HeLa cells.
Various NaphthyridinesAntimicrobialExhibited broad-spectrum antimicrobial properties against Gram-positive bacteria.

Q & A

Synthesis and Characterization

Basic: What are the common synthetic routes for preparing 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine, and how is purity validated? Methodological Answer :

  • Synthetic Routes : Halogenation of 1,5-naphthyridine precursors is a key strategy. For example, bromination using POBr₃ at 140°C (70% yield for dibromo derivatives) or sequential fluorination/bromination via nucleophilic substitution can introduce halogen substituents . Ethyl ester intermediates (e.g., ethyl 7-bromo-4-oxo-1,5-naphthyridine-3-carboxylate) are hydrolyzed under basic conditions (2.5 M NaOH, reflux) to yield carboxylic acid derivatives (85% yield) .
  • Purity Validation : Combustion analysis (C, H, N percentages) and mass spectrometry (MS) are standard. For instance, MS (m/z) 488 M⁺ and elemental analysis (C, H, N) discrepancies ≤0.5% confirm purity .

Advanced : How can synthetic yields be optimized for halogenated 1,5-naphthyridines under conflicting reaction conditions? Methodological Answer :

  • Condition Screening : Use high-throughput screening (e.g., Aryl Halide Chemistry Informer Libraries) to compare methods. For bromination, POBr₃ in solvent-free conditions (140°C, 4 h) provides higher yields (70%) than Br₂/CCl₄ (27% mono-bromination) .
  • Catalytic Enhancements : Copper sulfate (CuSO₄) in amination reactions improves substitution efficiency (e.g., 20% yield for dimethylamino derivatives) .

Halogenation and Regioselectivity

Basic : What methods are used to introduce bromine and fluorine substituents into the 1,5-naphthyridine scaffold? Methodological Answer :

  • Bromination : Direct bromination of 1,5-naphthyridin-4(1H)-ones with POBr₃ yields 4,7-dibromo derivatives (70%) . Electrophilic substitution at position 3 or 8 is feasible using Br₂/CCl₄ under reflux .
  • Fluorination : Fluorine is typically introduced via nucleophilic displacement of bromine using KF or via Balz-Schiemann reactions on diazonium salts .

Advanced : How does substituent positioning (e.g., bromine at C8 vs. C7) influence reactivity in cross-coupling reactions? Methodological Answer :

  • Reactivity Trends : Bromine at C8 in 3-bromo-8-chloro-1,5-naphthyridine undergoes selective amination with amines (e.g., 2-diethylaminoethylamine, 90% yield) due to steric and electronic effects .
  • Mechanistic Studies : Density Functional Theory (DFT) calculations can predict regioselectivity. For example, electron-withdrawing groups at C7 (e.g., -F) deactivate adjacent positions, favoring substitutions at C8 .

Biological Activity and Structure-Activity Relationships (SAR)

Basic : How is the cytotoxicity of 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine derivatives assessed in vitro? Methodological Answer :

  • Assay Design : Cytotoxicity is evaluated against cancer cell lines (e.g., MCF7) using MTT assays. For example, 1,8-naphthyridine derivatives showed IC₅₀ values <10 µM .
  • Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to validate results .

Advanced : How do structural modifications (e.g., methyl vs. phenyl groups at C2) alter antimicrobial potency? Methodological Answer :

  • SAR Studies : Replace C2-methyl with phenyl to enhance π-π stacking with bacterial targets. For example, 2-phenyl derivatives exhibit 2–4x higher inhibition zones (200 µg/disc) in disc assays .
  • Data Contradictions : Resolve conflicting bioactivity data (e.g., poor solubility masking true potency) by formulating derivatives with pluronic surfactants (e.g., 30% pluronic F-68 in tablets) .

Spectroscopic Characterization and Data Interpretation

Basic : What spectroscopic techniques are used to confirm the structure of 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine? Methodological Answer :

  • NMR : AB coupling systems in ¹H NMR (e.g., δ 7.8–8.2 ppm for H3/H4 and H6/H7 protons) confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br) and molecular ion peaks (m/z 209.04 for C₈H₅BrN₂) .

Advanced : How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved? Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR can clarify tautomerism or rotational barriers. For example, restricted rotation in styryl derivatives (e.g., 2-styryl-1,5-naphthyridine) causes splitting .
  • Computational Validation : Compare experimental chemical shifts with DFT-predicted values (GIAO method) to assign ambiguous peaks .

Stability and Functional Group Reactivity

Basic : What are the stability considerations for 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine under acidic/basic conditions? Methodological Answer :

  • Hydrolysis Resistance : The methyl group at C2 and fluorine at C7 stabilize the core against hydrolysis. However, ester derivatives (e.g., ethyl carboxylates) hydrolyze in NaOH (reflux, 1–2 h) .
  • Storage : Store anhydrous at –20°C in amber vials to prevent photodegradation .

Advanced : How does the 7-fluoro substituent influence the mechanism of nucleophilic aromatic substitution? Methodological Answer :

  • Activation Pathways : Fluorine at C7 acts as a weak electron-withdrawing group, directing nucleophiles to C8 via resonance. For example, 7-fluoro-8-bromo derivatives react with amines (e.g., pyrrolidine) at C8 (44% yield) .
  • Kinetic Studies : Monitor reaction progress via HPLC to compare rates of substitution at C7 vs. C8 under varying pH .

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